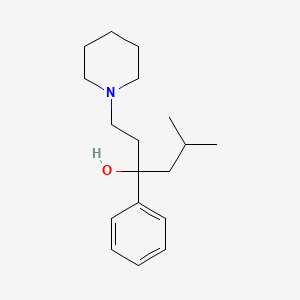
alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol: is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a phenyl-substituted propanol derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives of the original compound
Scientific Research Applications
Alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Dihydroergocryptine: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness: Alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, phenyl group, and 2-methylpropyl group sets it apart from other similar compounds, allowing for unique interactions and applications in various fields.
Properties
CAS No. |
110195-74-9 |
|---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1-piperidin-1-ylhexan-3-ol |
InChI |
InChI=1S/C18H29NO/c1-16(2)15-18(20,17-9-5-3-6-10-17)11-14-19-12-7-4-8-13-19/h3,5-6,9-10,16,20H,4,7-8,11-15H2,1-2H3 |
InChI Key |
BOGIHUYLJZHYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCN1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















